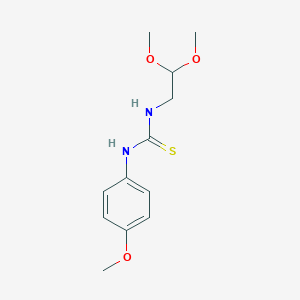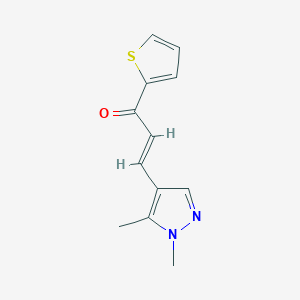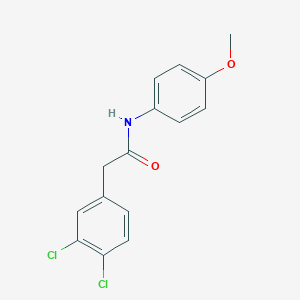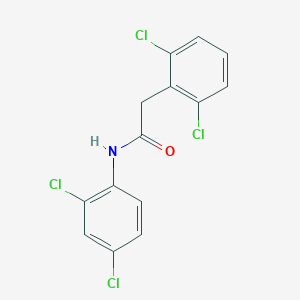![molecular formula C25H21ClN2O2 B452816 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B452816.png)
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a methoxybenzyl group. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the quinoline derivative reacts with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-N-(4-methoxybenzyl)-4-quinolinecarboxamide: Lacks the methyl group at the 3-position of the quinoline ring.
2-(3-chlorophenyl)-N-(4-methoxybenzyl)-3-methylquinoline: Lacks the carboxamide group.
Uniqueness
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide is unique due to the presence of both the carboxamide group and the methyl group at the 3-position of the quinoline ring
Properties
Molecular Formula |
C25H21ClN2O2 |
|---|---|
Molecular Weight |
416.9g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-23(25(29)27-15-17-10-12-20(30-2)13-11-17)21-8-3-4-9-22(21)28-24(16)18-6-5-7-19(26)14-18/h3-14H,15H2,1-2H3,(H,27,29) |
InChI Key |
OJSYJXTXTWPGCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452738.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]dodecanamide](/img/structure/B452743.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452744.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]dodecanamide](/img/structure/B452747.png)

![6-{[3,5-Bis(isopropoxycarbonyl)anilino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B452750.png)

![4-isopropoxy-N-[1-(4-isopropylphenyl)propyl]benzamide](/img/structure/B452754.png)
